molecular formula C36H48N2O2 B11959587 1,4-Benzenediamine, N,N'-bis[[4-(octyloxy)phenyl]methylene]- CAS No. 24679-02-5

1,4-Benzenediamine, N,N'-bis[[4-(octyloxy)phenyl]methylene]-

Katalognummer: B11959587
CAS-Nummer: 24679-02-5
Molekulargewicht: 540.8 g/mol
InChI-Schlüssel: HCSQGZHPINRCAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Benzenediamine, N,N’-bis[[4-(octyloxy)phenyl]methylene]- is an organic compound with a complex structure. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Benzenediamine, N,N’-bis[[4-(octyloxy)phenyl]methylene]- typically involves the reaction of 1,4-benzenediamine with 4-(octyloxy)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Benzenediamine, N,N’-bis[[4-(octyloxy)phenyl]methylene]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperature and pressure to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms, while reduction may produce reduced derivatives of the compound.

Wissenschaftliche Forschungsanwendungen

1,4-Benzenediamine, N,N’-bis[[4-(octyloxy)phenyl]methylene]- has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and applications in drug development.

    Industry: Utilized in the production of various industrial products and materials.

Wirkmechanismus

The mechanism by which 1,4-Benzenediamine, N,N’-bis[[4-(octyloxy)phenyl]methylene]- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical effects, depending on the context and application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,4-Benzenediamine, N,N’-bis(1-methylheptyl)-: A similar compound with different substituents.

    1,4-Benzenediamine, N-phenyl-: Another related compound with distinct properties.

    Benzenamine, 4,4’-methylenebis[N,N-dimethyl-]: A compound with a similar core structure but different functional groups.

Uniqueness

1,4-Benzenediamine, N,N’-bis[[4-(octyloxy)phenyl]methylene]- is unique due to its specific substituents and the resulting properties. Its applications and interactions may differ significantly from those of similar compounds, making it valuable for specific research and industrial purposes.

Eigenschaften

CAS-Nummer

24679-02-5

Molekularformel

C36H48N2O2

Molekulargewicht

540.8 g/mol

IUPAC-Name

1-(4-octoxyphenyl)-N-[4-[(4-octoxyphenyl)methylideneamino]phenyl]methanimine

InChI

InChI=1S/C36H48N2O2/c1-3-5-7-9-11-13-27-39-35-23-15-31(16-24-35)29-37-33-19-21-34(22-20-33)38-30-32-17-25-36(26-18-32)40-28-14-12-10-8-6-4-2/h15-26,29-30H,3-14,27-28H2,1-2H3

InChI-Schlüssel

HCSQGZHPINRCAN-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)N=CC3=CC=C(C=C3)OCCCCCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.